TT-232 (trifluoroacetate salt)

Description

Structural Elucidation and Molecular Configuration

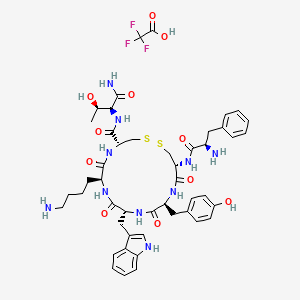

TT-232 (trifluoroacetate salt) features a cyclic heptapeptide backbone with the sequence D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2, where a disulfide bond between Cys2 and Cys6 imposes conformational rigidity. The trifluoroacetate counterion neutralizes the peptide’s basic lysine residue, forming a stable salt complex. X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal a β-turn structure stabilized by intramolecular hydrogen bonds between Tyr3 and Lys5.

Table 1: Structural Features of TT-232 (Trifluoroacetate Salt)

The peptide’s D-configured phenylalanine and tryptophan residues confer resistance to proteolytic degradation, while the Thr7 amide terminus enhances receptor binding affinity.

Physicochemical Properties and Stability Profile

TT-232 (trifluoroacetate salt) is hygroscopic and requires storage at -20°C in lyophilized form to prevent decomposition. It exhibits solubility up to 1 mg/mL in aqueous solutions, with pH-dependent stability optimal between 4.0 and 6.0. Accelerated stability studies show <5% degradation after six months at -20°C, whereas room-temperature storage leads to 15% degradation within one month.

Table 2: Physicochemical Properties of TT-232 (Trifluoroacetate Salt)

| Property | Value | Method/Source |

|---|---|---|

| Solubility in Water | 1 mg/mL at 25°C | Gravimetric analysis |

| Degradation Rate (25°C) | 15% over 30 days | HPLC |

| pI (Isoelectric Point) | 8.2 ± 0.3 | Capillary electrophoresis |

The trifluoroacetate moiety reduces aggregation propensity compared to the free base form, as evidenced by dynamic light scattering (DLS) measurements showing a hydrodynamic radius of 1.8 nm. Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 68°C, indicative of amorphous solid-state behavior.

Spectroscopic and Chromatographic Analytical Profiling

Reverse-phase HPLC (RP-HPLC) with a C18 column (5 μm, 4.6 × 250 mm) resolves TT-232 (trifluoroacetate salt) at 12.3 minutes using a 0.1% trifluoroacetic acid/acetonitrile gradient. Liquid chromatography-mass spectrometry (LC-MS) confirms the molecular ion [M+H]+ at m/z 1,061.2, with fragmentation patterns matching the predicted amino acid sequence.

Table 3: Analytical Parameters for TT-232 (Trifluoroacetate Salt)

| Technique | Conditions/Results | Source |

|---|---|---|

| RP-HPLC Retention Time | 12.3 min (0.1% TFA, 20-60% ACN) | |

| UV-Vis λmax | 220 nm, 280 nm | Spectrophotometry |

| FTIR Peaks | 1650 cm-1 (amide I), 1540 cm-1 (amide II) |

Nuclear magnetic resonance (NMR) spectroscopy in deuterated dimethyl sulfoxide (DMSO-d6) assigns all proton resonances, with characteristic shifts for the disulfide bridge (δ 2.8–3.1 ppm) and indole protons (δ 7.2–7.6 ppm). X-ray photoelectron spectroscopy (XPS) confirms sulfur oxidation states consistent with disulfide bonds.

Properties

Molecular Formula |

C47H59F3N10O11S2 |

|---|---|

Molecular Weight |

1061.2 g/mol |

IUPAC Name |

(4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C45H58N10O9S2.C2HF3O2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46;3-2(4,5)1(6)7/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64);(H,6,7)/t25-,31-,33+,34+,35-,36+,37+,38+;/m1./s1 |

InChI Key |

DONBUNHQHAMXKX-YWCUHKGISA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

TT-232 is synthesized via Fmoc/t-Bu SPPS, a method chosen for its compatibility with acid-labile protecting groups and scalability. The process begins with anchoring the C-terminal amino acid (D-Phe) to a polystyrene resin functionalized with a xanthenyl (Xant) or methoxyethyloxybenzyl (MEOBP) linker. Key steps include:

Resin Activation and Amino Acid Coupling

The resin is pre-swollen in dimethylformamide (DMF), followed by sequential coupling of Fmoc-protected amino acids using TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HOBt (1-hydroxybenzotriazole) as coupling agents. DIEA (N,N-diisopropylethylamine) is added to maintain a basic pH (~8.5), facilitating efficient amide bond formation. For example, coupling Fmoc-D-Trp requires 2 hours at room temperature, with recoupling steps if Kaiser tests indicate incomplete reactions.

Side-Chain Protection Strategy

Disulfide Bridge Formation

Cyclization via disulfide bond formation is critical for TT-232’s bioactive conformation. Two approaches are employed:

Cleavage and Deprotection

Final cleavage uses trifluoroacetic acid (TFA)-based cocktails to simultaneously liberate the peptide from the resin and remove side-chain protections:

Standard Cleavage Conditions

Side Reactions and Mitigation

- S-t-Butylation : Free cysteine thiols react with tert-butyl trifluoroacetate (a TFA cleavage byproduct), forming +56 Da adducts. Reducing cleavage time to 0.5 hours decreases S-t-butylation from 15.4% to 11.1% (Table 1).

- Aspartimide formation : Minimized by incorporating pseudoproline dipeptides and maintaining reaction temperatures below 30°C.

Table 1: Impact of Cleavage Conditions on S-t-Butylation

| Condition | Temperature (°C) | Time (h) | S-t-Butylation (%) |

|---|---|---|---|

| TFA/TIS/H₂O (95:2.5:2.5) | 25 | 1 | 15.4 |

| TFA/TIS/H₂O (95:2.5:2.5) | 25 | 0.5 | 11.1 |

| TFA/TIS/H₂O (95:2.5:2.5) | 40 | 0.5 | 18.8 |

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude TT-232 is purified via reversed-phase HPLC using a C18 column and a gradient of 0.1% TFA in acetonitrile/water. Key parameters:

Challenges and Process Optimization

Aggregation During SPPS

Long hydrophobic sequences (e.g., D-Phe-D-Trp-Lys-Thr) promote β-sheet formation, reducing coupling efficiency. Strategies include:

Chemical Reactions Analysis

Types of Reactions: TT-232 (TFA) undergoes various chemical reactions, including:

Oxidation: The formation of disulfide bridges between cysteine residues.

Reduction: Breaking of disulfide bridges to yield free thiol groups.

Substitution: Peptide coupling reactions to form amide bonds

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.

Substitution: HBTU, DIPEA, and DMF for peptide coupling reactions

Major Products Formed:

Oxidation: Formation of disulfide-bridged peptides.

Reduction: Free thiol-containing peptides.

Substitution: Peptide chains with amide bonds

Scientific Research Applications

Biological Research Applications

TT-232 is primarily utilized in studies related to neurotransmitter systems and pain modulation. As an analog of somatostatin, it exhibits significant biological activity, particularly in the following areas:

- Neuroprotection and Pain Modulation : TT-232 has demonstrated antinociceptive properties in various animal models. For instance, it has been shown to increase reaction times to heat stimuli in hot plate tests, indicating its potential use in pain management therapies. This effect suggests that TT-232 may influence neurotransmitter release and neuronal excitability by modulating specific receptors, including glycine receptors.

- Cancer Research : TT-232 has been investigated for its effects on cancer cell proliferation. Studies indicate that it inhibits the proliferation of P388 murine and HL-60 human leukemia cells at concentrations of 30 and 60 µg/ml. In vivo experiments have shown that TT-232 can reduce tumor volume in HL-60 mouse xenograft models when administered at doses ranging from 3 to 12 µg per animal per day .

Mechanistic Insights

The mechanism of action of TT-232 is closely linked to its interaction with somatostatin receptors and other neuropeptide receptors. Research suggests that TT-232 selectively engages with certain receptor subtypes, enhancing or inhibiting their activity based on the experimental context. This receptor modulation is crucial for understanding its pharmacological profile and therapeutic potential.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Vapreotide | Trifluoroacetate salt | Antinociceptive activity | More potent at somatostatin receptors |

| Octreotide | Synthetic somatostatin analog | Long-acting somatostatin analog | Primarily used for acromegaly treatment |

| Lanreotide | Synthetic somatostatin analog | Similar action to octreotide | Different pharmacokinetics; longer half-life |

| Pasireotide | Synthetic somatostatin analog | Broad-spectrum somatostatin receptor agonist | Effective against Cushing's disease |

TT-232 stands out due to its specific receptor modulation capabilities and unique synthesis pathway that incorporates trifluoroacetate for enhanced solubility and stability compared to other somatostatin analogs.

Synthesis and Stability

The synthesis of TT-232 typically employs solid-phase peptide synthesis techniques, allowing for the sequential addition of amino acids to form the desired peptide chain. The trifluoroacetate salt is generated during purification using ion-pairing agents like trifluoroacetic acid, enhancing the hydrophobicity of peptides during high-performance liquid chromatography (HPLC) purification steps.

Safety and Environmental Considerations

TT-232 is classified as not hazardous under the Globally Harmonized System (GHS), indicating that it does not pose significant risks when handled according to specifications. It is important to note that while TT-232 itself is not classified as toxic, its environmental impact should be considered due to the potential formation of trifluoroacetic acid from related compounds .

Mechanism of Action

TT-232 (TFA) exerts its effects through multiple mechanisms:

Molecular Targets and Pathways:

Somatostatin Receptors: TT-232 (TFA) binds to somatostatin receptors, particularly SSTR1 and SSTR4, to mediate its anti-tumor activity.

Tyrosine Kinase Inhibition: Inhibits tyrosine kinase activity, leading to reduced cell proliferation.

Tyrosine Phosphatase Stimulation: Stimulates tyrosine phosphatase activity, promoting apoptosis in tumor cells.

Pyruvate Kinase Modulation: Modulates the activity of pyruvate kinase, a key enzyme in glycolysis, to exert its anti-tumor effects.

Comparison with Similar Compounds

Table 1: TT-232 vs. Native Somatostatin and Other Analogs

| Compound | Structure/Modifications | Key Targets | Biological Activities | Clinical/Research Applications |

|---|---|---|---|---|

| TT-232 | Cyclic heptapeptide (D-Phe, D-Trp) | SSTR1, SSTR4 | Antitumor, anti-inflammatory, analgesic | Oncology, inflammation studies |

| Native Somatostatin | Linear 14-residue peptide | SSTR1–5 | Inhibits GH, insulin, glucagon secretion | Acromegaly, carcinoid syndrome |

| Octreotide | Cyclic octapeptide (D-Phe, Thr-ol) | SSTR2, SSTR5 | GH inhibition, antiproliferative effects | Neuroendocrine tumors |

| Pasireotide | Cyclic hexapeptide (modified Phe, Trp) | SSTR1,2,3,5 | Broad SSTR affinity, GH suppression | Cushing’s disease |

Key Distinctions :

Trifluoroacetate Salt-Forming Peptides

Table 2: Comparison with Other Trifluoroacetate Salts

Key Insights :

- TT-232’s trifluoroacetate salt enhances solubility for in vivo administration, similar to BPC 157 and Tachyplesin I .

- Unlike Tachyplesin I (antimicrobial) or Tat-CBD3 (pain), TT-232’s primary applications are in oncology and inflammation .

Research Findings and Mechanistic Insights

Antitumor Efficacy

Q & A

Q. What is the mechanism of action of TT-232 (trifluoroacetate salt) in cellular models?

TT-232 binds to somatostatin receptors (SSTRs) with high affinity (IC₅₀ ≈ 0.1 nM in rat synaptosomal membranes) . Its antiproliferative effects are mediated via stimulation of protein tyrosine phosphatase (PTPase) activity, which reduces tyrosine phosphorylation levels, as demonstrated in human pancreatic cancer cells using immunoblot analysis and direct PTPase activity assays . Sodium orthovanadate, a PTPase inhibitor, reverses this activity, confirming the pathway’s role .

Q. How should researchers quantify the purity of TT-232 (trifluoroacetate salt) for experimental reproducibility?

Purity (>98%) is typically verified via HPLC with trifluoroacetic acid (TFA)-based mobile phases (e.g., 0.1% TFA in distilled water) . Cross-reference the Certificate of Analysis (COA) for batch-specific data, including retention times and chromatographic conditions . For NMR-based structural confirmation, account for TFA solvent signals (e.g., ¹H NMR δ ~11.5 ppm) to avoid misinterpretation .

Q. What experimental considerations are critical for handling TT-232 (trifluoroacetate salt) in aqueous solutions?

Reconstitute lyophilized TT-232 in sterile, deionized water or buffered solutions (e.g., PBS) at 10 mM stock concentrations . Avoid prolonged exposure to ambient temperatures; store aliquots at -20°C or below. Use PPE (gloves, lab coat) to minimize skin contact, as recommended in SDS guidelines .

Advanced Research Questions

Q. How can researchers design experiments to assess TT-232’s therapeutic potential in cancer models?

- In vitro : Use dose-response assays (e.g., 1–100 nM) in pancreatic cancer cell lines, monitoring PTPase activity via colorimetric substrates (e.g., p-nitrophenyl phosphate) and validating with sodium orthovanadate controls .

- In vivo : Consider pharmacokinetic challenges (e.g., peptide stability in serum) by using encapsulation strategies or continuous infusion pumps. Prioritize orthotopic models to mimic tumor microenvironments.

Q. What methodologies resolve contradictions in reported IC₅₀ values for TT-232 across studies?

Discrepancies may arise from batch-specific purity variations (>98% vs. lower grades) or receptor subtype selectivity (SSTR2 vs. SSTR5). Standardize assays using the same cell line (e.g., human pancreatic cancer cells) and validate receptor expression via qPCR or flow cytometry . Include positive controls (e.g., octreotide for SSTR binding) to calibrate results.

Q. How does the trifluoroacetate counterion influence TT-232’s bioactivity and solubility?

The TFA salt enhances solubility in aqueous buffers but may interfere with cell viability at high concentrations. To isolate TFA’s effects, compare TT-232’s activity against acetate or chloride salt forms via dialysis or ion-exchange chromatography . Monitor changes in IC₅₀ and cellular uptake kinetics.

Q. What strategies mitigate off-target effects of TT-232 in complex biological systems?

Q. How can researchers validate TT-232’s stability under physiological conditions?

Conduct mass spectrometry (LC-MS/MS) to detect degradation products after incubating TT-232 in serum-containing media (37°C, 24 hrs). Compare half-lives with stabilized analogs (e.g., D-amino acid substitutions) . For in vivo studies, use radiolabeled TT-232 (e.g., ¹²⁵I) to track biodistribution .

Methodological Troubleshooting

Q. Why might TT-232 exhibit variable antiproliferative effects in replicate experiments?

- Storage issues : Repeated freeze-thaw cycles degrade peptide integrity. Use single-use aliquots .

- Cell confluence : Ensure consistent seeding density (e.g., 70–80% confluence) to avoid nutrient depletion artifacts.

- Batch variability : Cross-check COA data for trifluoroacetate content, which can alter solution pH and bioactivity .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for TT-232?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.